N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide
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Overview
Description
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the imidazole ring . This intermediate is then reacted with 5-bromopentanol to introduce the pentyl group. The final step involves the coupling of this intermediate with 3-hydroxybenzoic acid and benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide moiety can interact with protein targets, potentially disrupting their function. These interactions can lead to the inhibition of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Similar structure but contains a tetrazole ring instead of an imidazole ring.
1,3,5-Tris(1H-imidazol-1-yl)benzene: Contains multiple imidazole rings but lacks the benzamide moiety.
Uniqueness
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to its combination of an imidazole ring, a pentyl group, and a benzamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
88138-15-2 |
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Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[3-(5-imidazol-1-ylpentoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c25-21(18-8-3-1-4-9-18)23-19-10-7-11-20(16-19)26-15-6-2-5-13-24-14-12-22-17-24/h1,3-4,7-12,14,16-17H,2,5-6,13,15H2,(H,23,25) |
InChI Key |
WYXYBQWMUXMNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCCCCN3C=CN=C3 |
Origin of Product |
United States |
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